molecular formula C12H27O5P B8049508 (S)-dibutyl(3-hydroxybutyl)phosphate

(S)-dibutyl(3-hydroxybutyl)phosphate

Cat. No.: B8049508
M. Wt: 282.31 g/mol
InChI Key: LJBNHONKIDIOPD-LBPRGKRZSA-N
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Preparation Methods

8-Aminoguanine can be synthesized through multiple pathways. One common method involves the conversion of 8-nitroguanosine to 8-aminoguanosine, which is then converted to 8-aminoguanine. This process involves the use of purine nucleoside phosphorylase (PNPase) as a catalyst . Another method involves the direct conversion of 8-nitroguanosine to 8-nitroguanine, which is then converted to 8-aminoguanine .

Chemical Reactions Analysis

8-Aminoguanine undergoes various chemical reactions, including:

Common reagents used in these reactions include peroxynitrite for oxidation and PNPase for reduction . The major products formed from these reactions include 8-nitroguanine and 8-aminoguanosine .

Scientific Research Applications

8-Aminoguanine has several applications in scientific research:

Mechanism of Action

8-Aminoguanine exerts its effects primarily through the inhibition of purine nucleoside phosphorylase (PNPase). This inhibition leads to an increase in renal interstitial levels of inosine, which in turn activates adenosine A2B receptors. This activation results in increased renal excretory function, including diuresis, natriuresis, and glucosuria . Additionally, 8-aminoguanine inhibits Rac1, which reduces potassium excretion .

Comparison with Similar Compounds

8-Aminoguanine is part of a family of compounds known as 8-aminopurines. Similar compounds include:

Compared to these compounds, 8-aminoguanine is unique in its ability to induce glucosuria and reduce potassium excretion .

Biological Activity

(S)-dibutyl(3-hydroxybutyl)phosphate, also known as TBP-OH, is a compound that has garnered attention due to its biological activity and potential implications in various fields, including toxicology and pharmacology. This article aims to provide a comprehensive overview of its biological effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is a phosphoric acid derivative characterized by the presence of two butyl groups and a 3-hydroxybutyl moiety. Its structure can be represented as follows:

  • Molecular Formula : C10_{10}H23_{23}O4_4P
  • Molecular Weight : 250.27 g/mol

This compound is a metabolite of tributyl phosphate (TBP), which is widely used in industrial applications, including as a solvent and plasticizer.

Metabolism and Toxicity

Research indicates that this compound exhibits biological activity primarily through its metabolic pathways derived from TBP. It has been shown to interact with various biological systems, leading to potential toxicological effects. The compound's metabolic profile suggests that it may accumulate in biological tissues, raising concerns about its long-term effects on health.

Table 1: Metabolic Pathways of this compound

MetabolitePathwayBiological Effect
Tributyl phosphate (TBP)HydrolysisNeurotoxic effects
Dibutyl phosphate (DBP)OxidationEndocrine disruption
ButanolConjugation with glucuronic acidEnhanced excretion

Toxicological Studies

Several studies have investigated the toxicological profile of this compound. In vitro assays have demonstrated its potential to disrupt endocrine functions by inhibiting enzymes involved in hormone synthesis. For instance, it has been observed to affect the activity of 5α-reductase, an enzyme critical for testosterone metabolism, which may lead to reproductive and developmental issues.

Case Study: In Vitro Effects on Human Cell Lines
A study conducted on human prostate cancer cell lines (LNCaP cells) revealed that exposure to this compound resulted in a significant decrease in 5α-reductase activity. This inhibition was dose-dependent and suggested that the compound could act as an antiandrogenic agent, potentially impacting male reproductive health .

Health Implications

The implications of exposure to this compound extend beyond reproductive health. Animal studies have indicated that high doses can lead to liver toxicity and alterations in metabolic functions. For instance, rats exposed to elevated levels exhibited signs of hepatotoxicity characterized by increased liver enzymes and histopathological changes .

Table 2: Summary of Toxicological Findings

Study TypeOrganismObserved Effects
In VitroHuman cellsDecreased 5α-reductase activity
In VivoRatsLiver toxicity, metabolic disruption
EpidemiologicalHumansPotential links to endocrine disorders

Properties

IUPAC Name

dibutyl [(3S)-3-hydroxybutyl] phosphate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H27O5P/c1-4-6-9-15-18(14,16-10-7-5-2)17-11-8-12(3)13/h12-13H,4-11H2,1-3H3/t12-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJBNHONKIDIOPD-LBPRGKRZSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOP(=O)(OCCCC)OCCC(C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCOP(=O)(OCCCC)OCC[C@H](C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H27O5P
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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